molecular formula C17H17Cl2NO B11989698 2,4-dichloro-N-(4-phenylbutan-2-yl)benzamide

2,4-dichloro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B11989698
M. Wt: 322.2 g/mol
InChI Key: CHLIRLOUZUPINS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the benzene ring, and a phenylbutan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-phenylbutan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenylbutan-2-yl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide in methanol can be used for substitution reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the amide group.

    Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the phenylbutan-2-yl group.

Major Products

    Substitution: Products include derivatives where the chlorine atoms are replaced by other functional groups.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding carboxylic acid.

Scientific Research Applications

2,4-Dichloro-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(4-phenylbutan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.

    2,4-Dichloro-N-(4-phenylbutan-2-yl)phenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

2,4-Dichloro-N-(4-phenylbutan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a phenylbutan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2 g/mol

IUPAC Name

2,4-dichloro-N-(4-phenylbutan-2-yl)benzamide

InChI

InChI=1S/C17H17Cl2NO/c1-12(7-8-13-5-3-2-4-6-13)20-17(21)15-10-9-14(18)11-16(15)19/h2-6,9-12H,7-8H2,1H3,(H,20,21)

InChI Key

CHLIRLOUZUPINS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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